Cas no 832-83-7 (3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one)

3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-2,3-dione,1-(2-propen-1-yl)-, 3-hydrazone
- 1-ALLYL-3-HYDRAZONO-1,3-DIHYDRO-INDOL-2-ONE
- 1-Allyl-3-hydrazono-2-oxo-indolin
- 832-83-7
- 3-diazenyl-1-prop-2-enylindol-2-ol
- Oprea1_694447
- 1H-Indole-2,3-dione,1-(2-propen-1-yl)-,3-hydrazone
- CS-0219586
- MFCD00614456
- AKOS001072781
- 1-(2-Propen-1-yl)-1H-indole-2,3-dione-3-hydrazone
- SB65655
- Z56886513
- (3Z)-3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
- SCHEMBL7099244
- 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
- HMS1588K21
- AKOS030698266
- AKOS001590327
- EN300-04393
- 1-Allyl-3-hydrazonoindolin-2-one
-
- MDL: MFCD00614456
- Inchi: InChI=1S/C11H11N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h2-6H,1,7,12H2/b13-10-
- InChI Key: OHYXKZLBQBTAIO-RAXLEYEMSA-N
- SMILES: C=CCN1C2=CC=CC=C2/C(=N/N)/C1=O
Computed Properties
- Exact Mass: 201.090212
- Monoisotopic Mass: 201.090212
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 58.7
Experimental Properties
- Density: 1.24
- Boiling Point: 366.6°C at 760 mmHg
- Flash Point: 175.5°C
- Refractive Index: 1.634
3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM525994-1g |
1-Allyl-3-hydrazonoindolin-2-one |
832-83-7 | 97% | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290256-100mg |
1-(2-Propen-1-yl)-1H-indole-2,3-dione-3-hydrazone |
832-83-7 | 97% | 100mg |
¥1663.00 | 2024-07-28 | |
Enamine | EN300-04393-0.1g |
3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one |
832-83-7 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290256-2.5g |
1-(2-Propen-1-yl)-1H-indole-2,3-dione-3-hydrazone |
832-83-7 | 97% | 2.5g |
¥10860.00 | 2024-07-28 | |
Enamine | EN300-04393-0.25g |
3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one |
832-83-7 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
TRC | H955853-100mg |
3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one |
832-83-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290256-50mg |
1-(2-Propen-1-yl)-1H-indole-2,3-dione-3-hydrazone |
832-83-7 | 97% | 50mg |
¥1728.00 | 2024-07-28 | |
Enamine | EN300-04393-5.0g |
3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one |
832-83-7 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
A2B Chem LLC | AC40692-500mg |
1-Allyl-3-hydrazonoindolin-2-one |
832-83-7 | 95% | 500mg |
$220.00 | 2024-04-19 | |
Aaron | AR0056KG-5g |
1H-Indole-2,3-dione,1-(2-propen-1-yl)-, 3-hydrazone |
832-83-7 | 95% | 5g |
$1047.00 | 2023-12-14 |
3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one Related Literature
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
Additional information on 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
Research Briefing on 3-Hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one (CAS: 832-83-7)
Recent studies have highlighted the growing interest in 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one (CAS: 832-83-7), a compound with significant potential in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, providing a comprehensive overview for researchers in the field.
The compound, characterized by its unique indole-2-one scaffold, has been investigated for its role as a versatile intermediate in medicinal chemistry. Recent synthetic approaches have focused on optimizing yield and purity, with green chemistry principles being increasingly applied to reduce environmental impact. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structural integrity and purity.
Biological evaluations have revealed promising activity against a range of molecular targets. Notably, 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one has demonstrated inhibitory effects on key enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Mechanistic studies indicate that the compound interacts with specific amino acid residues in the active sites of these enzymes, providing a foundation for further structure-activity relationship (SAR) studies.
In addition to its anti-inflammatory properties, preliminary data suggest that the compound may exhibit antitumor activity. Cell-based assays have shown dose-dependent inhibition of cancer cell proliferation, particularly in lines with overexpression of certain oncogenic proteins. These findings are supported by molecular docking simulations, which predict favorable binding interactions with target proteins involved in cell cycle regulation.
Pharmacokinetic studies are still in early stages, but initial results indicate moderate bioavailability and acceptable metabolic stability in preclinical models. Researchers are exploring formulation strategies to enhance solubility and tissue penetration, with nanoparticle-based delivery systems showing particular promise. Toxicological assessments to date have reported a favorable safety profile at therapeutic doses, though comprehensive studies are needed to fully characterize potential off-target effects.
The compound's versatility is further evidenced by its use as a building block in the synthesis of more complex molecules. Recent publications describe its incorporation into hybrid structures designed to target multiple disease pathways simultaneously. This multi-target approach aligns with current trends in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders.
Looking ahead, researchers emphasize the need for more extensive in vivo studies to validate the therapeutic potential of 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The compound's unique chemical features and demonstrated biological activities position it as a promising candidate for future drug development programs.
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